Methyl 5-nitro-1H-pyrrole-3-carboxylate
Overview
Description
“Methyl 5-nitro-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 32116-27-1 . It has a molecular weight of 170.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “Methyl 5-nitro-1H-pyrrole-3-carboxylate” is 1S/C6H6N2O4/c1-12-6(9)4-2-5(7-3-4)8(10)11/h2-3,7H,1H3
. This code provides a specific textual identifier for the compound’s molecular structure.
Physical And Chemical Properties Analysis
“Methyl 5-nitro-1H-pyrrole-3-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 170.12 . The compound’s density is 1.2±0.1 g/cm^3, and it has a boiling point of 284.2±13.0 °C at 760 mmHg . The compound’s vapour pressure is 0.0±0.6 mmHg at 25°C .
Scientific Research Applications
-
- Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
- The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Safety And Hazards
“Methyl 5-nitro-1H-pyrrole-3-carboxylate” is classified as a hazardous chemical. It is flammable and toxic if swallowed . It can cause serious eye damage and is harmful if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only non-sparking tools .
properties
IUPAC Name |
methyl 5-nitro-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-6(9)4-2-5(7-3-4)8(10)11/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWHUNPGEGHLDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660695 | |
Record name | Methyl 5-nitro-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-nitro-1H-pyrrole-3-carboxylate | |
CAS RN |
32116-27-1 | |
Record name | Methyl 5-nitro-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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